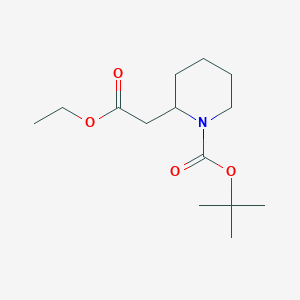

Ethyl N-Boc-2-piperidineacetate

Description

Properties

IUPAC Name |

tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-8-6-7-9-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATMVVBWPDEWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555947 | |

| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118667-62-2 | |

| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl N-Boc-2-piperidineacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

This technical guide provides an in-depth overview of Ethyl N-Boc-2-piperidineacetate, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, purification, and analysis, and explores its applications in drug discovery and development, with a particular focus on neuroscience. The piperidine scaffold is a privileged structure in a multitude of pharmaceuticals, and the strategic placement of a protected nitrogen and an ester functional group in this compound makes it a versatile intermediate for the synthesis of complex molecular architectures.[1][2][3]

Introduction

This compound, with the CAS number 118667-62-2, is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 2-position with an ethyl acetate moiety. The Boc protecting group provides stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The ethyl ester offers a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction. These structural features make this compound a valuable synthon for the construction of more complex molecules, particularly in the development of novel therapeutics.[4]

The piperidine motif is a cornerstone in drug design, appearing in numerous FDA-approved drugs targeting a wide range of biological pathways.[1][4] Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a scaffold for creating molecules with precise three-dimensional orientations for optimal target engagement.[1][4] Substituted piperidines are particularly prominent in drugs targeting the central nervous system (CNS).[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While some properties are empirically determined, others are predicted based on computational models.

| Property | Value | Reference |

| CAS Number | 118667-62-2 | |

| Molecular Formula | C₁₄H₂₅NO₄ | |

| Molecular Weight | 271.36 g/mol | |

| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Physical Form | Liquid | |

| Boiling Point | Not definitively reported; predicted values for similar structures suggest >300 °C at 760 mmHg. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | [5] |

| Storage Temperature | Refrigerator |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established procedures for analogous compounds.

Synthesis

A common and efficient route to this compound is the esterification of N-Boc-2-piperidineacetic acid. This precursor can be synthesized from commercially available 2-piperidineacetic acid.

3.1.1. Step 1: N-Boc Protection of 2-Piperidineacetic Acid

This protocol describes the protection of the secondary amine of 2-piperidineacetic acid using di-tert-butyl dicarbonate (Boc₂O).

-

Materials:

-

2-Piperidineacetic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 2-piperidineacetic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium carbonate (2.5 eq) in portions to neutralize the hydrochloride and basify the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield crude N-Boc-2-piperidineacetic acid, which can often be used in the next step without further purification.

-

3.1.2. Step 2: Esterification of N-Boc-2-piperidineacetic Acid

This protocol details the conversion of the carboxylic acid to the corresponding ethyl ester.

-

Materials:

-

N-Boc-2-piperidineacetic acid (from Step 1)

-

Ethanol (absolute)

-

Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure (using Sulfuric Acid catalyst):

-

Dissolve N-Boc-2-piperidineacetic acid (1.0 eq) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash carefully with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude this compound.

-

Purification

Purification of the crude product is typically achieved by flash column chromatography on silica gel.

-

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

-

TLC plates and developing chamber

-

-

Procedure:

-

Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

-

Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.

-

Carefully load the sample onto the top of the packed column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified this compound as a liquid.

-

Analysis

The identity and purity of the synthesized compound can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected ¹H NMR signals would include those for the ethyl group (a triplet and a quartet), the Boc group (a singlet), and the protons of the piperidine ring and the methylene group of the acetate side chain (complex multiplets).

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC can be used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid) is a common setup.

-

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a key feature in many drugs targeting the central nervous system, including treatments for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as psychiatric disorders.[2][6][7]

The dual functionality of this compound allows for a variety of synthetic manipulations:

-

Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy for introducing diversity into a molecule and for modulating its pharmacological properties.

-

Deprotection and Functionalization of the Nitrogen: The Boc group can be removed under acidic conditions to liberate the secondary amine of the piperidine ring. This free amine can then be alkylated, acylated, or used in reductive amination reactions to attach other molecular fragments.

This synthetic versatility makes this compound a useful starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Signaling Pathways and Logical Relationships

While this compound itself is not known to directly interact with specific signaling pathways, it serves as a precursor to compounds that do. The general workflow from a simple building block to a potential drug candidate that modulates a biological pathway can be illustrated as follows:

Caption: A generalized workflow illustrating the progression from a synthetic building block like this compound to a potential drug candidate that modulates a biological signaling pathway.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements: P261, P271, P280, P302+P352, P304+P340, P305+P351+P338.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a synthetically versatile and commercially available building block that plays a significant role in the field of medicinal chemistry. Its strategic combination of a protected piperidine ring and a reactive ester functionality provides a robust platform for the synthesis of diverse molecular libraries. As the demand for novel therapeutics, particularly for CNS disorders, continues to grow, the utility of such well-designed intermediates is expected to increase, facilitating the discovery and development of the next generation of pharmaceuticals.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 149518-50-3: N-Boc-2-piperidineacetic acid [cymitquimica.com]

- 6. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Cornerstone of Chiral Amine Synthesis: A Technical Guide to Ethyl N-Boc-2-piperidineacetate

For Immediate Release

In the landscape of modern pharmaceutical development and complex molecule synthesis, the strategic use of chiral building blocks is paramount for achieving stereochemical purity and desired biological activity. Among these essential synthons, Ethyl N-Boc-2-piperidineacetate has emerged as a versatile and highly valuable intermediate. This technical guide provides an in-depth overview of its synthesis, applications, and the critical role it plays in the construction of sophisticated molecular architectures, with a particular focus on its application in the synthesis of neurokinin-1 (NK-1) receptor antagonists.

Chemical Properties and Synthesis

This compound, a derivative of pipecolic acid, features a piperidine ring with a protected amine and an ethyl acetate substituent at the 2-position. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions at other sites of the molecule. Its chiral nature makes it an ideal starting material for enantiomerically pure compounds.

While a direct, one-pot enantioselective synthesis of this compound is not extensively documented in readily available literature, its synthesis can be conceptualized through established methods for creating chiral piperidines. One common strategy involves the asymmetric hydrogenation of a corresponding pyridine precursor, followed by N-Boc protection.

Conceptual Experimental Protocol: Enantioselective Synthesis

A plausible, though not explicitly detailed in literature for this specific molecule, enantioselective synthesis could proceed as follows:

-

Asymmetric Hydrogenation: An appropriately substituted pyridine derivative would be subjected to asymmetric hydrogenation using a chiral catalyst, such as an Iridium-based complex with a chiral ligand (e.g., a derivative of MeO-BoQPhos). This step is crucial for establishing the stereocenter at the 2-position of the piperidine ring.

-

N-Boc Protection: The resulting chiral ethyl 2-(piperidin-2-yl)acetate would then be protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield the final product, this compound.

Application in the Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

A significant application of chiral 2-substituted piperidine building blocks is in the synthesis of neurokinin-1 (NK-1) receptor antagonists. These compounds have therapeutic potential for treating a range of conditions, including chemotherapy-induced nausea and vomiting, and depression. One such prominent NK-1 receptor antagonist is (+)-CP-99,994. The synthesis of this complex molecule relies on a chiral piperidine core, for which this compound serves as an excellent conceptual precursor.

Experimental Workflow: Conceptual Synthesis of an NK-1 Receptor Antagonist Intermediate

The following diagram illustrates a conceptual workflow for the synthesis of a key intermediate for NK-1 receptor antagonists, starting from a chiral N-Boc-2-substituted piperidine.

Caption: Conceptual workflow for the elaboration of this compound.

Detailed Experimental Protocol: Synthesis of a (+)-CP-99,994 Precursor from a Chiral Piperidine Synthon

While a direct synthesis from this compound is not explicitly detailed, the asymmetric synthesis of (+)-CP-99,994 has been achieved starting from a chiral 3-piperidinol synthon derived from L-glutamic acid.[1] This highlights the importance of having access to enantiomerically pure piperidine building blocks. A key step in such a synthesis involves the stereoselective introduction of substituents onto the piperidine ring.

For instance, a crucial transformation in the synthesis of (+)-CP-99,994 is the formation of a 2-phenyl-3-(2-methoxybenzylamino)piperidine core.[1] The stereochemistry at the 2 and 3 positions is critical for the compound's biological activity.

Table 1: Quantitative Data for Key Synthetic Steps (Conceptual)

| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) |

| 1 | Asymmetric Hydrogenation of Pyridine Precursor | H₂, Chiral Ir-catalyst, Solvent | >90 | >95% ee |

| 2 | N-Boc Protection | (Boc)₂O, Et₃N, DCM | >95 | - |

| 3 | Amide Coupling | 2-Methoxybenzylamine, Coupling Agent | 80-90 | - |

| 4 | Reduction | LiAlH₄, THF | 70-80 | - |

| 5 | Phenyl Group Introduction | Phenylmagnesium bromide, THF | 60-70 | >98:2 dr |

Note: The data in this table is representative of typical yields and stereoselectivities for these types of reactions and is for illustrative purposes.

The Biological Context: The Substance P/NK-1 Receptor Signaling Pathway

The therapeutic relevance of NK-1 receptor antagonists stems from their ability to block the action of Substance P, a neuropeptide involved in inflammation, pain transmission, and mood regulation.[2][3] The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[4]

Caption: Simplified signaling cascade initiated by Substance P binding to the NK-1 receptor.

By blocking the initial binding of Substance P, NK-1 receptor antagonists synthesized from chiral building blocks like this compound can effectively inhibit these downstream pathways, leading to their therapeutic effects.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its structural features provide a robust platform for the enantioselective construction of complex piperidine-containing molecules. As research into new therapeutics targeting systems like the neurokinin receptors continues, the demand for versatile and stereochemically defined building blocks will undoubtedly grow, solidifying the importance of synthons like this compound in the drug discovery and development pipeline.

References

Spectroscopic Profile of Ethyl N-Boc-2-piperidineacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl N-Boc-2-piperidineacetate (IUPAC Name: tert-butyl 2-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate; CAS Number: 118667-62-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on the analysis of closely related analogues. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar N-Boc protected piperidine esters.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~4.0 - 4.2 | Multiplet (m) | 1H | Piperidine C2-H |

| ~2.8 - 3.0 | Multiplet (m) | 1H | Piperidine C6-H (axial) |

| ~2.5 - 2.7 | Multiplet (m) | 1H | Piperidine C6-H (equatorial) |

| ~2.4 - 2.6 | Multiplet (m) | 2H | -CH₂ -COO- |

| ~1.1 - 1.8 | Multiplet (m) | 6H | Piperidine C3, C4, C5 -H |

| 1.46 | Singlet (s) | 9H | -C(CH₃)₃ (Boc) |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O (Ester) |

| ~155 | C =O (Boc) |

| ~80 | -C (CH₃)₃ (Boc) |

| ~60 | -O-CH₂ -CH₃ |

| ~55 | Piperidine C 2 |

| ~40 | Piperidine C 6 |

| ~35 | -CH₂ -COO- |

| ~28 | -C(CH₃ )₃ (Boc) |

| ~26 | Piperidine C 4 |

| ~25 | Piperidine C 3 |

| ~20 | Piperidine C 5 |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975, ~2930, ~2860 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1450 | Medium | C-H bend (methylene/methyl) |

| ~1365 | Medium | C-H bend (t-butyl) |

| ~1250 | Strong | C-O stretch (ester/carbamate) |

| ~1160 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 272 | [M+H]⁺ (Molecular ion + proton) |

| 216 | [M - C₄H₉O]⁺ (Loss of t-butoxy group) |

| 172 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 128 | [M - C₅H₉O₂ - C₂H₅OH]⁺ (Loss of Boc and ethanol) |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel and tune the instrument accordingly.

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample directly onto the ATR crystal.

-

Thin Film (for solids/viscous liquids): Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable and efficient ionization.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility and Stability of Ethyl N-Boc-2-piperidineacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standard methodologies for assessing the solubility and stability of Ethyl N-Boc-2-piperidineacetate. Given the specificity of quantitative data for this compound is not widely available in public literature, this document outlines the foundational principles, general characteristics of structurally similar molecules, and detailed experimental protocols that form the basis for its characterization in a drug development context.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and an ethyl acetate substituent at the 2-position. The Boc protecting group is critical in organic synthesis, particularly in peptide synthesis and medicinal chemistry, for temporarily masking the reactivity of the amine group. The solubility and stability of this molecule are paramount properties that influence its handling, formulation, reaction kinetics, and ultimate viability as a pharmaceutical intermediate.

Chemical Structure:

-

Core: Piperidine ring

-

Protecting Group: N-tert-butyloxycarbonyl (N-Boc)

-

Substituent: Ethyl acetate at the 2-position

Solubility Profile

Quantitative solubility data for this compound is not readily found in public databases. However, based on its structure—a moderately polar piperidine core, a lipophilic Boc group, and an ester—a general solubility profile can be inferred. Compounds like N-Boc-2-piperidineacetic acid are noted to be soluble in organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO), with limited solubility in water[1]. The ethyl ester of this compound is expected to exhibit even greater solubility in a range of common organic solvents and lower solubility in aqueous media.

Predicted Solubility

The table below summarizes the expected solubility of this compound in common laboratory solvents. These are qualitative predictions based on the solubility of analogous structures, such as other N-Boc protected piperidine esters[2][3][4].

| Solvent | Predicted Solubility | Rationale |

| Water | Low / Insoluble | The large, nonpolar Boc group and ethyl ester reduce affinity for polar water molecules. |

| Methanol / Ethanol | Soluble | The alcohol can interact with the ester and carbamate groups. |

| Dichloromethane (DCM) | Soluble | A common solvent for nonpolar to moderately polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of substances. |

| Acetonitrile | Soluble | A polar aprotic solvent suitable for many organic intermediates. |

| Hexane / Heptane | Limited Solubility | The polarity of the ester and carbamate groups limits solubility in nonpolar aliphatic solvents. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound[5][6].

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., pH 7.4 phosphate-buffered saline)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

Procedure:

-

Add an excess amount of solid this compound to a vial, ensuring a solid phase remains after equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached[6][7].

-

After incubation, allow the samples to rest to let the undissolved solid settle.

-

Centrifuge the samples to pellet any remaining suspended solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method against a standard calibration curve.

Visualization: Solubility Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Stability Profile

The stability of this compound is dictated by its two primary functional groups: the N-Boc carbamate and the ethyl ester.

-

N-Boc Group: The Boc group is famously labile under acidic conditions but stable to most bases and nucleophiles[8][9]. Cleavage occurs via acid-catalyzed formation of a stable tert-butyl cation[9][10].

-

Ethyl Ester Group: Esters are susceptible to hydrolysis under both acidic and basic conditions, with base-catalyzed hydrolysis (saponification) typically being much faster and irreversible[11].

Therefore, the compound is expected to be most stable at a neutral pH and degrade under strongly acidic or basic conditions.

Predicted Stability and Degradation Pathways

| Condition | Predicted Stability | Likely Degradation Pathway(s) |

| Acidic (e.g., pH < 4) | Low | Rapid cleavage of the N-Boc group to yield the free piperidine amine. Slower acid-catalyzed hydrolysis of the ethyl ester. |

| Neutral (e.g., pH 6-8) | High | The compound is expected to be relatively stable, with slow hydrolysis of the ester over time. |

| Basic (e.g., pH > 9) | Low | Rapid base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. The N-Boc group remains intact. |

| Oxidative | Moderate | The piperidine ring may be susceptible to oxidation, potentially forming N-oxides or other species, although this is generally less facile than hydrolysis[11]. |

| Thermal | High | Stable under typical storage conditions (refrigerated or room temperature)[12]. Decomposition may occur at elevated temperatures. |

| Photolytic | Moderate | While no specific data exists, many organic molecules can degrade upon exposure to UV light. Photostability testing is recommended[13]. |

Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined by ICH guidelines[14][15].

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system for analysis

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24 hours)[11].

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature or slightly elevated temperature for a set time[11].

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for a set time[13].

-

Thermal Stress: Store the solution in a temperature-controlled oven (e.g., 80°C)[13].

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[13].

-

-

Time-Point Sampling: Withdraw aliquots at various time points. Neutralize the acid and base samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products. Aim for 5-20% degradation for meaningful results[14][16].

Visualization: Forced Degradation Logic

The following diagram illustrates the logical flow of a forced degradation study.

Caption: Logical flow for investigating compound stability via forced degradation studies.

Conclusion

While specific quantitative data for this compound requires dedicated laboratory investigation, its chemical structure provides a strong basis for predicting its solubility and stability behavior. It is expected to be soluble in common organic solvents and have limited aqueous solubility. Its stability is dictated by the acid-labile N-Boc group and the hydrolysis-prone ethyl ester, making it most stable in neutral conditions. The experimental protocols for solubility (shake-flask) and stability (forced degradation) outlined herein provide a robust framework for researchers to generate the precise data needed for process optimization, formulation development, and regulatory compliance.

References

- 1. CAS 149518-50-3: N-Boc-2-piperidineacetic acid [cymitquimica.com]

- 2. N-Boc-Piperidine-4-carboxylic Acid Methyl Ester | CAS 138060-90-5 | High Purity Supplier & Manufacturer China [pipzine-chem.com]

- 3. N-Boc-Piperidine-4-carboxylic acid methyl ester | 124443-68-1 [chemicalbook.com]

- 4. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. Ethyl N-Boc-piperidine-2-carboxylate price,buy Ethyl N-Boc-piperidine-2-carboxylate - chemicalbook [chemicalbook.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. biopharminternational.com [biopharminternational.com]

The Pivotal Role of Ethyl N-Boc-2-piperidineacetate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged structure," forming the core of a multitude of approved therapeutic agents. Its prevalence is a testament to its favorable physicochemical properties and its ability to form key interactions with a wide array of biological targets. Within the synthetic chemist's toolkit, Ethyl N-Boc-2-piperidineacetate has emerged as a cornerstone building block for the construction of these complex piperidine-containing molecules. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and selective functionalization, making it an invaluable intermediate in the synthesis of novel drug candidates targeting a range of diseases, from central nervous system disorders to cancer.[1]

This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry. It details its synthesis, showcases its application in the development of potent bioactive molecules, and provides experimental protocols and quantitative data to support researchers in their drug discovery endeavors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the corresponding ethyl 2-piperidineacetate. The Boc group is introduced to shield the reactive secondary amine, thus enabling subsequent chemical modifications at other positions of the molecule.

Experimental Protocol: N-Boc Protection of Ethyl 2-Piperidineacetate

This protocol is a generalized procedure for the N-Boc protection of a secondary amine, adapted for ethyl 2-piperidineacetate.

Materials:

-

Ethyl 2-piperidineacetate

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-piperidineacetate (1.0 equivalent) in anhydrous DCM or THF to a concentration of approximately 0.1-0.5 M in a dry round-bottom flask.

-

Add a suitable base such as triethylamine (1.2 - 1.5 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in a minimal amount of the same anhydrous solvent.

-

Add the (Boc)₂O solution dropwise to the cooled amine solution over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Upon completion, quench the reaction by adding deionized water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 times the volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are instrumental in the synthesis of a diverse range of bioactive compounds. The piperidineacetic acid moiety can be elaborated to interact with various biological targets. Two prominent examples of therapeutic areas where this building block is of significant interest are in the development of Nociceptin/Orphanin FQ (NOP) receptor agonists and Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

Nociceptin/Orphanin FQ (NOP) Receptor Agonists

The NOP receptor, a G-protein coupled receptor (GPCR), is a promising target for the development of novel analgesics and anxiolytics. Piperidine-based structures have been extensively explored as scaffolds for potent and selective NOP receptor ligands.

Quantitative Data: Bioactivity of Piperidine-Based NOP Receptor Ligands

The following table summarizes the binding affinity (Kᵢ) and functional activity (EC₅₀) of representative piperidine-based NOP receptor agonists. While not all of these compounds are directly synthesized from this compound, they exemplify the types of molecules that can be accessed using this building block and the potent bioactivities that can be achieved.

| Compound ID | NOP Kᵢ (nM) | NOP EC₅₀ (nM) | MOP Kᵢ (nM) | Reference |

| 1 | 44 | 117 | 660 | [2] |

| 10 | 3 | 5.8 | 45 | [2] |

| 19 | 3 | 121 | 59 | [2] |

MOP: Mu-opioid receptor

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist initiates a signaling cascade that modulates neuronal activity. This pathway is a key target for therapeutic intervention in pain and anxiety.

Caption: Simplified NOP Receptor Signaling Pathway.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2 is a key regulator of the cell cycle, and its aberrant activity is often implicated in the uncontrolled proliferation of cancer cells. Consequently, CDK2 has emerged as a significant target for the development of novel anticancer therapies. Piperidine and piperazine moieties are frequently incorporated into CDK2 inhibitors to enhance their binding affinity and pharmacokinetic properties.

Quantitative Data: Bioactivity of Piperidine/Piperazine-Based CDK2 Inhibitors

The table below presents the half-maximal inhibitory concentrations (IC₅₀) for a selection of CDK2 inhibitors that feature piperidine or related heterocyclic scaffolds. This data highlights the potential for developing highly potent inhibitors using building blocks like this compound.

| Compound ID | CDK2 IC₅₀ (nM) | Cell Line | Reference |

| Compound 5 | 3.92 | MDA-MB-468 | [3] |

| Compound 8b | 0.77 | MDA-MB-468 | [3] |

| Compound 4 | 240 | - | [4] |

| Compound 11 | 500 | - | [4] |

CDK2 Signaling Pathway in Cell Cycle Progression

CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in the G1/S phase transition of the cell cycle. Inhibiting CDK2 can therefore arrest the proliferation of cancer cells.

Caption: Role of CDK2 in the G1/S Cell Cycle Transition.

Experimental Workflow: From Building Block to Bioactive Molecule

The synthetic utility of this compound lies in its adaptability to various coupling and functionalization reactions following the removal of the Boc protecting group. Below is a generalized experimental workflow illustrating the key steps in utilizing this building block for the synthesis of a target bioactive molecule.

Caption: General synthetic workflow using this compound.

Key Experimental Protocols in the Synthetic Workflow

1. N-Boc Deprotection:

The removal of the Boc protecting group is a critical first step to unmask the piperidine nitrogen for further reactions.

-

Protocol using Trifluoroacetic Acid (TFA):

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous Dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Trifluoroacetic acid (TFA) (2-10 equiv.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the deprotected piperidine derivative.

-

-

Protocol using Hydrochloric Acid (HCl) in Dioxane:

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.

-

Stir for 1-3 hours, monitoring by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate.

-

Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated with diethyl ether and collected by filtration.

-

2. Amide Bond Formation:

A common subsequent step is the formation of an amide bond between the deprotected piperidine nitrogen and a carboxylic acid.

-

Protocol using HATU as a Coupling Reagent:

-

To a solution of the carboxylic acid (1.0 eq) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes for pre-activation.

-

Add the deprotected piperidine derivative (as the free base, 1.1 eq) to the activated mixture.

-

Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute with an organic solvent like ethyl acetate and wash with aqueous solutions (e.g., 0.1 M HCl, saturated NaHCO₃, water, and brine).

-

Dry the organic layer, evaporate the solvent, and purify the residue by flash chromatography.[5]

-

Conclusion

This compound is a highly versatile and valuable building block in medicinal chemistry. Its strategic design facilitates the efficient and controlled synthesis of a wide range of piperidine-containing compounds with significant therapeutic potential. By enabling access to potent NOP receptor agonists and CDK2 inhibitors, among other bioactive molecules, this key intermediate continues to play a pivotal role in the ongoing quest for novel and improved medicines. The experimental protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

"Ethyl N-Boc-2-piperidineacetate" literature review and background

This guide provides a comprehensive overview of Ethyl N-Boc-2-piperidineacetate, a key building block in modern organic synthesis, particularly within medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, and its potential biological implications, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.

Literature Review and Background

This compound, also known as tert-butyl 2-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate, is a heterocyclic compound featuring a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and an ethyl acetate substituent at the 2-position. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active natural products.[1] The presence of the Boc protecting group allows for selective chemical transformations at other positions of the molecule, making it a versatile intermediate in the synthesis of complex molecular architectures.

The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Piperidine derivatives are known to interact with a variety of biological targets, including those in the central nervous system (CNS).[1] Specifically, derivatives of piperidine-2-acetic acid are of interest for their potential to modulate neurotransmitter systems.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 2-(2-ethoxy-2-oxoethyl)-1-piperidinecarboxylate | [2] |

| CAS Number | 118667-62-2 | [2] |

| Molecular Formula | C₁₄H₂₅NO₄ | |

| Molecular Weight | 271.35 g/mol | |

| Appearance | Liquid | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | Refrigerator | [2] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | q | 2H | -O-CH₂ -CH₃ |

| ~4.0 - 4.2 | m | 1H | Piperidine CH -2 |

| ~2.8 - 3.0 | m | 2H | Piperidine CH₂ -6 |

| ~2.5 - 2.7 | m | 2H | -CH₂ -COOEt |

| ~1.5 - 1.8 | m | 6H | Piperidine CH₂ -3,4,5 |

| 1.46 | s | 9H | -C(CH₃ )₃ |

| 1.25 | t | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C =O (ester) |

| ~155.0 | C =O (Boc) |

| ~79.5 | -C (CH₃)₃ |

| ~60.5 | -O-C H₂-CH₃ |

| ~53.0 | Piperidine C H-2 |

| ~40.0 | Piperidine C H₂-6 |

| ~38.0 | -C H₂-COOEt |

| ~28.5 | -C(C H₃)₃ |

| ~26.0, ~24.0, ~20.0 | Piperidine C H₂-3,4,5 |

| ~14.2 | -O-CH₂-C H₃ |

Synthesis of this compound

A common synthetic route to this compound involves the N-protection of a commercially available piperidine-2-acetic acid derivative, followed by esterification, or vice-versa. Below is a plausible and detailed experimental protocol based on standard procedures for N-Boc protection and esterification of amino acids and their derivatives.

Experimental Protocol: N-Boc Protection of Ethyl 2-piperidineacetate

Materials:

-

Ethyl 2-piperidineacetate hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl 2-piperidineacetate hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Experimental Workflow

The synthesis of this compound can be visualized as a straightforward workflow.

Biological Context: Potential Modulation of GABAₐ Receptors

Piperidine-containing compounds are known to interact with various targets in the central nervous system. One of the most significant of these is the γ-aminobutyric acid type A (GABAₐ) receptor. GABAₐ receptors are ligand-gated ion channels that are the primary mediators of fast synaptic inhibition in the brain.[3] Modulation of GABAₐ receptors is a key mechanism for many clinically used drugs, including benzodiazepines, barbiturates, and general anesthetics.

Derivatives of piperidine have been shown to act as allosteric modulators of GABAₐ receptors.[4][5] These compounds can bind to sites on the receptor distinct from the GABA binding site and can either enhance or inhibit the receptor's response to GABA. Positive allosteric modulators increase the chloride ion flow through the channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This mechanism is responsible for the anxiolytic, sedative, and anticonvulsant effects of many drugs. Given the structural similarities to known GABAₐ receptor modulators, it is plausible that derivatives of this compound could be explored for their activity at these receptors.

Signaling Pathway Diagram

The following diagram illustrates the modulation of a GABAₐ receptor by a piperidine derivative, leading to neuronal inhibition.

References

- 1. (R)-1-BOC-3-HYDROXYMETHYLPIPERIDINE ETHYL ESTER(194726-40-4) 1H NMR [m.chemicalbook.com]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative [edoc.unibas.ch]

Technical Guide: Safety and Handling of Ethyl N-Boc-2-piperidineacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for Ethyl N-Boc-2-piperidineacetate (CAS No. 118667-62-2). The information is intended to support its safe use in research and development environments.

Chemical Identification and Properties

This compound is a piperidine derivative commonly used as a building block in organic synthesis. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 118667-62-2 |

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.35 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 128-130 °C at 0.5 mmHg |

| Purity | Typically ≥95% |

| Storage Temperature | Refrigerator (2-8 °C) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard and precautionary statements are detailed below.

Signal Word: Warning

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks.

Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

First Aid Measures

In case of exposure, follow these first aid measures immediately.

| Exposure Route | First Aid Instructions |

| Ingestion | Call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell. |

Accidental Release Measures

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.

Stability and Reactivity

-

Reactivity: No specific reactivity data available.

-

Chemical Stability: Stable under recommended storage conditions (refrigerated).

-

Conditions to Avoid: Incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.

Experimental Protocol: General Procedure for N-Boc Deprotection

Disclaimer: This is a representative protocol and may require optimization for specific substrates and scales. Researchers should consult relevant literature and conduct appropriate risk assessments before proceeding.

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptide Analogues Using "Ethyl N-Boc-2-piperidineacetate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and scaffolds into peptide structures is a key strategy in medicinal chemistry to develop novel therapeutics with improved pharmacological properties. Peptidomimetics, molecules that mimic the structure and function of natural peptides, often exhibit enhanced stability against enzymatic degradation, improved bioavailability, and better target selectivity.[1] The piperidine scaffold is a highly privileged motif in drug discovery, present in a wide range of clinically approved drugs targeting various biological systems, including the central nervous system.[2]

This document provides detailed application notes and protocols for the synthesis of peptide analogues incorporating the "N-Boc-2-piperidineacetic acid" moiety, derived from "Ethyl N-Boc-2-piperidineacetate". This building block allows for the introduction of a constrained piperidine ring at the N-terminus or within a peptide sequence, offering a versatile tool for generating novel peptidomimetics. The methodologies described are based on the robust tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating a piperidine-based scaffold. These values are representative and may vary depending on the specific peptide sequence, scale, and resin used. The data is extrapolated from protocols for structurally similar piperazine-containing peptidomimetics.[1][3]

| Parameter | Typical Value | Notes |

| Resin Type | Merrifield or PAM Resin | Suitable for Boc-strategy SPPS for synthesizing C-terminal acids.[4] |

| Resin Substitution | 0.5 - 1.0 mmol/g | Standard loading for many commercial resins.[4] |

| Boc Deprotection Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test. |

| Coupling Efficiency (per step) | 95 - 99% | May require double coupling or optimized reagents for sterically hindered amino acids.[1] |

| Overall Crude Product Yield | 50 - 85% | Dependent on the number of coupling cycles and the specific peptide sequence.[1][3] |

| Crude Product Purity (by HPLC) | 40 - 90% | Purification is typically required to isolate the target compound.[1][3] |

| Final Purified Product Yield | 15 - 30% | Highly dependent on the efficiency of the purification process.[1] |

Experimental Protocols

Protocol 1: Hydrolysis of this compound to N-Boc-2-piperidineacetic Acid

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, which is required for subsequent coupling reactions. The procedure is adapted from a general method for the hydrolysis of N-substituted nipecotic acid ethyl esters.[5]

Materials:

-

This compound

-

Methanol (MeOH)

-

Water (H₂O)

-

Barium hydroxide octahydrate (Ba(OH)₂ · 8H₂O)

-

Carbon dioxide (CO₂) gas

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in methanol (approximately 23 mL/mmol).

-

Add water (approximately 5.7 mL/mmol) and Ba(OH)₂ · 8H₂O (4 equivalents) to the solution.

-

Stir the mixture at room temperature for 16 hours.

-

Bubble CO₂ gas through the solution until the precipitation of barium carbonate is complete and the pH reaches approximately 8.

-

Dilute the suspension with additional methanol.

-

Filter the suspension to remove the barium carbonate precipitate.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield N-Boc-2-piperidineacetic acid.

Protocol 2: Solid-Phase Synthesis of a Peptide Analogue using N-Boc-2-piperidineacetic Acid

This protocol outlines the manual solid-phase synthesis of a peptide with N-Boc-2-piperidineacetic acid coupled to the N-terminus of the peptide chain using the Boc/Bzl protection strategy.

Materials:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid

-

Boc-protected amino acids

-

N-Boc-2-piperidineacetic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)[6]

-

Solid-phase synthesis vessel

-

Shaker or agitator

Workflow for SPPS using Boc Strategy

Caption: Solid-Phase Peptide Synthesis Workflow.

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.[4]

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

-

Drain the TFA solution.

-

-

Washing: Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x).[4]

-

Neutralization:

-

Add a solution of 5-10% DIEA in DMF to the resin.

-

Agitate for 2 minutes and drain. Repeat this step.

-

Wash the resin with DMF (5x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU and DIEA) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 30-60 minutes.

-

Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling.[3]

-

-

Washing: Wash the resin with DMF (3x).

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Coupling of N-Boc-2-piperidineacetic Acid: For the final coupling step, use N-Boc-2-piperidineacetic acid as the amino acid in step 5.

-

Final Washing: After the final coupling, wash the resin with DMF (3x) and DCM (3x), and dry under vacuum.

Protocol 3: Cleavage and Purification

This protocol describes the cleavage of the synthesized peptide from the resin and its subsequent purification.

Materials:

-

Peptide-resin from Protocol 2

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, thioanisole)

-

Cold diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Cleavage:

-

Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus and by trained personnel.

-

Place the dried peptide-resin in the HF cleavage apparatus.

-

Add appropriate scavengers (e.g., anisole).

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Distill anhydrous HF into the vessel (approx. 10 mL per gram of resin).

-

Allow the reaction to stir in an ice bath for 45-60 minutes.[4]

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation:

-

Wash the residue with cold diethyl ether to precipitate the crude peptide.

-

Filter the precipitate and wash with additional cold diethyl ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Purify the peptide by preparative RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

-

Lyophilization:

-

Combine the pure fractions and freeze-dry to obtain the final peptide analogue as a fluffy white powder.

-

Potential Signaling Pathway Interaction

Peptidomimetics containing piperidine moieties are known to interact with a variety of biological targets, often acting as receptor antagonists or enzyme inhibitors.[2][7] For instance, they can be designed to block the binding of a natural ligand to its G-protein coupled receptor (GPCR), thereby inhibiting downstream signaling.

Caption: Generalized GPCR Antagonism by a Peptidomimetic.

This diagram illustrates a potential mechanism of action where the synthesized piperidine-containing peptide analogue acts as an antagonist at a G-protein coupled receptor (GPCR). By binding to the receptor, it prevents the natural ligand from binding and initiating the downstream signaling cascade, which involves G-protein activation, modulation of an effector enzyme, and the production of a second messenger, ultimately blocking the cellular response.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. d-nb.info [d-nb.info]

- 6. Overview of Custom Peptide Synthesis [peptide2.com]

- 7. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ethyl N-Boc-2-piperidineacetate in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery, offering a pathway to novel therapeutics with enhanced efficacy, stability, and target specificity. "Ethyl N-Boc-2-piperidineacetate" and its active form, N-Boc-2-piperidineacetic acid , are valuable building blocks for introducing a conformationally constrained piperidine scaffold into a peptide backbone. This modification can induce specific secondary structures, improve resistance to enzymatic degradation, and enhance binding affinity to biological targets.

Peptides incorporating the piperidineacetic acid moiety are of significant interest as peptidomimetics.[1] The piperidine ring can mimic peptide turns or serve as a rigid scaffold for presenting pharmacophoric groups in a defined spatial orientation.[1] Such constrained peptides have shown potential as ligands for various biological targets, including G protein-coupled receptors (GPCRs), which are a major class of drug targets.[2][3]

These application notes provide detailed protocols for the use of "this compound" in Boc-based solid-phase peptide synthesis (SPPS). The protocols cover the initial saponification of the ethyl ester to the active carboxylic acid, followed by its incorporation into a growing peptide chain using standard Boc-SPPS methodologies.

Chemical Properties

| Property | Value |

| Compound Name | N-Boc-2-piperidineacetic acid |

| CAS Number | 149518-50-3 |

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF and DCM |

Application Notes

The use of N-Boc-2-piperidineacetic acid in SPPS allows for the synthesis of peptidomimetics with unique structural features. The piperidine ring introduces a degree of rigidity into the peptide backbone, which can be advantageous for several reasons:

-

Conformational Constraint: By locking a portion of the peptide backbone, the piperidine ring can help to pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.

-

Enhanced Stability: The non-natural piperidine structure can confer resistance to degradation by proteases, leading to a longer in vivo half-life compared to natural peptides.

-

Scaffold for Drug Design: The piperidine ring can serve as a versatile scaffold for the attachment of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

-

Targeting GPCRs: Peptidomimetics containing piperidine scaffolds have been investigated as ligands for GPCRs, a large family of receptors involved in a wide range of physiological processes and disease states.[2][3]

Quantitative Data Summary

The following table provides representative data for the solid-phase synthesis of a model peptide incorporating N-Boc-2-piperidineacetic acid. These values are illustrative and may vary depending on the specific peptide sequence, scale, and instrumentation used.

| Parameter | Representative Value | Notes |

| Resin Type | Merrifield or PAM Resin | Suitable for the synthesis of C-terminal acids using Boc chemistry.[4] |

| Resin Substitution | 0.5 - 1.0 mmol/g | Standard loading for many commercially available resins.[4] |

| Saponification Yield | >90% | For the conversion of the ethyl ester to the carboxylic acid. |

| Coupling Reagents | HBTU/DIEA or DIC/HOBt | Standard coupling conditions for Boc-SPPS. |

| N-Boc-2-piperidineacetic acid Coupling Efficiency | >95% | May require longer coupling times or double coupling due to steric hindrance.[5] Monitored by Kaiser test. |

| Amino Acid Coupling Efficiency (per step) | >99% | For standard proteinogenic amino acids. Monitored by Kaiser test. |

| Overall Crude Product Yield | 60 - 80% | Dependent on the length and sequence of the final peptide. |

| Crude Product Purity (by RP-HPLC) | 65 - 85% | Purification is typically required to achieve higher purity. |

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the ethyl ester to the free carboxylic acid, which is necessary for its activation and coupling during SPPS.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Water

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of THF and water.[7]

-

Add a solution of LiOH (2 equivalents) in water to the reaction mixture.[7]

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture to pH 4 with 1N HCl.[7]

-

Remove the THF by rotary evaporation.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield N-Boc-2-piperidineacetic acid.

Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of N-Boc-2-piperidineacetic acid

This protocol outlines the steps for a single cycle of Boc-SPPS to incorporate N-Boc-2-piperidineacetic acid into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-Boc-2-piperidineacetic acid

-

Coupling reagents (e.g., HBTU, DIC, HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DMF for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin thoroughly with DMF (3x).

-

-

Coupling of N-Boc-2-piperidineacetic acid:

-

In a separate vessel, dissolve N-Boc-2-piperidineacetic acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to begin activation.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or a second coupling may be necessary.[5]

-

Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x). The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavenger cocktail (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

Procedure:

-

Preparation: Dry the final peptide-resin under high vacuum.

-

Cleavage:

-

HF Cleavage: In a specialized HF apparatus, treat the resin with anhydrous HF in the presence of a scavenger cocktail at 0°C for 1-2 hours.

-

TFMSA Cleavage: As an alternative to HF, suspend the resin in a cleavage cocktail of TFMSA, TFA, and thioanisole and stir at room temperature for 1-2 hours.

-

-

Peptide Precipitation:

-

Following cleavage, precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

-

-

Isolation and Purification:

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the crude peptide with cold diethyl ether.

-